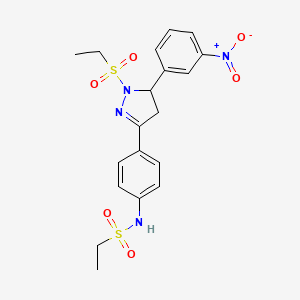

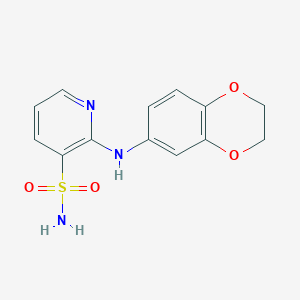

N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step reactions starting from substituted benzaldehydes or similar precursors. These compounds are often prepared through reactions involving hydrazinobenzenesulfonamide and substituted benzaldehydes, leading to pyrazol-benzenesulfonamides or indeno[1,2-c]pyrazol derivatives through cyclization and condensation reactions (Gul et al., 2016).

Molecular Structure Analysis

X-ray crystallography has provided insights into the molecular conformations of these compounds, revealing significant differences in the solid-state conformations of closely related molecules. This analysis is crucial for understanding the steric effects within molecular arrangements and their implications for the compound's reactivity and interactions in various media (Borges et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit a wide range of chemical reactions, including nucleophilic substitution, cyclooxygenase inhibition, and interactions with carbonic anhydrase enzymes. These reactions are foundational for their biological activities and potential therapeutic applications. For instance, some derivatives have been evaluated for their anti-inflammatory and antimicrobial activities, highlighting the importance of the sulfonamide and pyrazole functional groups in these processes (Abdellatif et al., 2014; Patel et al., 2011).

科学的研究の応用

Synthesis and Characterization

A notable application of derivatives of N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is in the synthesis and characterization of novel compounds. For instance, Küçükgüzel et al. (2013) synthesized and characterized a series of derivatives for potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that specific compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a known medication (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

Compounds derived from this compound have been studied for their potential anticancer and antimicrobial activities. A study by Salian, Narayana, and Sarojini (2017) focused on synthesizing and characterizing a related compound, which demonstrated potential for further investigation in these areas (Salian, Narayana, & Sarojini, 2017).

Bioactivity and Enzyme Inhibition

Another application is in bioactivity studies and enzyme inhibition. For example, Gul et al. (2016) synthesized a series of sulfonamides, closely related to the compound , which were evaluated for their cytotoxicity and carbonic anhydrase inhibitory effects. They identified compounds with promising tumor selectivity and potency, suggesting potential as novel anticancer agents (Gul et al., 2016).

Structural Studies

Structural studies of derivatives have also been conducted to understand their potential biological activity. Borges et al. (2014) reported on the crystal structures of similar compounds, highlighting significant differences in conformations that could be relevant to their activity in antileishmania studies (Borges et al., 2014).

Synthesis of New Derivatives

The compound is also utilized in the synthesis of new derivatives with potential biological activities. For instance, Gul et al. (2016) synthesized a series of new benzenesulfonamides starting from substituted benzaldehydes and evaluated them for their cytotoxicity and carbonic anhydrase inhibition, with some showing strong inhibition of human cytosolic isoforms (Gul et al., 2016).

特性

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6S2/c1-3-30(26,27)21-16-10-8-14(9-11-16)18-13-19(22(20-18)31(28,29)4-2)15-6-5-7-17(12-15)23(24)25/h5-12,19,21H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTRMUQXGDKCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)